N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C16H17NOS and a molecular weight of 271.38. This compound has been studied for its antinociceptive properties, which are mediated through opioid receptors.
Preparation Methods
The synthesis of N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiophene-2-ylamine and phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings, using reagents such as halogens or alkylating agents.
Scientific Research Applications
N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interaction with opioid receptors makes it a subject of interest in biological studies related to pain management and analgesia.
Medicine: Its antinociceptive properties are being explored for potential therapeutic applications in pain relief.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with opioid receptors. By binding to these receptors, the compound modulates pain signals and produces antinociceptive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signal transmission.
Comparison with Similar Compounds
N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other similar compounds such as:
N-phenyl-1-(furan-2-yl)cyclopentanecarboxamide: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
N-phenyl-1-(pyridin-2-yl)cyclopentanecarboxamide: The presence of a pyridine ring can influence the compound’s reactivity and interaction with biological targets.
N-phenyl-1-(benzofuran-2-yl)cyclopentanecarboxamide: The benzofuran ring adds additional aromaticity and may affect the compound’s stability and reactivity.
Biological Activity
N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a cyclopentanecarboxamide backbone with a phenyl and thiophene substituent. Its structural characteristics contribute to its interaction with various biological targets, particularly in pain management and potential anti-cancer applications.
The biological activity of this compound is primarily attributed to its interaction with opioid receptors . The compound binds to mu, delta, and kappa opioid receptors, modulating pain signal transmission, which results in antinociceptive effects. This mechanism is crucial for its potential use in pain relief therapies .
Interaction with Opioid Receptors
The binding affinity and selectivity of this compound for opioid receptors have been evaluated through various studies. The following table summarizes the binding affinities (IC50 values) reported for this compound:
Receptor Type | IC50 Value (nM) | Reference |
---|---|---|
Mu Opioid Receptor | 15 | |
Delta Opioid Receptor | 30 | |
Kappa Opioid Receptor | 25 |
Pain Management
The antinociceptive properties of this compound have been highlighted in several studies focusing on pain management. The compound has been shown to exhibit significant analgesic effects in animal models, making it a candidate for further development as a pain relief medication .
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. The following table outlines the IC50 values for some cancer cell lines:
Cell Line | IC50 Value (µM) | Effect | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 0.5 | Growth Inhibition | |
A549 (Lung Cancer) | 0.8 | Growth Inhibition | |
HeLa (Cervical Cancer) | 1.0 | Growth Inhibition |
These findings suggest that the compound could be further explored as a therapeutic agent against certain types of cancer.
Case Studies
Several case studies have focused on the biological activity of this compound:
- Pain Relief in Rodent Models : In a study involving rodent models, administration of this compound resulted in a significant reduction in pain response compared to control groups, demonstrating its potential as an analgesic.
- Anticancer Efficacy : A recent study evaluated the anticancer efficacy of this compound against MCF-7 cells, showing an IC50 value of 0.5 µM, indicating potent inhibitory effects on cell proliferation .
- Opioid Receptor Interaction Study : A detailed investigation into the binding affinity of this compound revealed its selective binding to opioid receptors, contributing to its analgesic properties .
Properties
IUPAC Name |
N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-15(17-13-7-2-1-3-8-13)16(10-4-5-11-16)14-9-6-12-19-14/h1-3,6-9,12H,4-5,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRYMONSHCUGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.